3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that have been synthesized and analyzed for their crystal structures to understand their physical and chemical properties better. For example, the crystal structure of a closely related compound was determined by single-crystal X-ray diffraction, revealing insights into its molecular configuration and interactions (Hu Yang, 2009).
Antimicrobial and Anticancer Activity
Several studies have focused on the synthesis of derivatives of this compound to evaluate their potential as antimicrobial and anticancer agents. These studies have shown promising results in terms of their activity against various pathogens and cancer cell lines. For instance, novel pyrazole derivatives containing the core structure of the compound demonstrated higher anticancer activity than doxorubicin, a reference drug, against certain cancer cell lines (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Optical and Electronic Properties
The compound's derivatives have been explored for their optical and electronic properties, which are essential for applications in material science and electronic devices. DFT (Density Functional Theory) and TDDFT (Time-Dependent Density Functional Theory) studies have provided insights into the structural parameters, electronic configurations, and nonlinear optical properties of such derivatives, indicating their potential in optoelectronic applications (A. Hussain et al., 2020).
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c19-12-3-5-13(6-4-12)22-17(24)16-14(7-10-25-16)20-18(22)26-11-15(23)21-8-1-2-9-21/h3-6H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQUKQXYCHSJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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